molecular formula C7H7Cl2NO2 B14139497 O-(3-Chlorobenzoyl)hydroxylamine hydrochloride CAS No. 35657-39-7

O-(3-Chlorobenzoyl)hydroxylamine hydrochloride

Cat. No.: B14139497
CAS No.: 35657-39-7
M. Wt: 208.04 g/mol
InChI Key: KJZQNBQJDJHWDQ-UHFFFAOYSA-N
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Description

O-(3-Chlorobenzoyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is known for its role as an electrophilic aminating reagent, which makes it valuable in the synthesis of various organic molecules and pharmaceuticals .

Preparation Methods

The synthesis of O-(3-Chlorobenzoyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Chemical Reactions Analysis

O-(3-Chlorobenzoyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts like palladium and copper, which facilitate the formation of C–N bonds. The major products formed from these reactions are various amines and amides .

Scientific Research Applications

O-(3-Chlorobenzoyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which O-(3-Chlorobenzoyl)hydroxylamine hydrochloride exerts its effects involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form C–N bonds, which are crucial in the synthesis of various organic compounds. The molecular targets and pathways involved include transition metal-catalyzed reactions, where the compound facilitates the formation of amines and amides .

Comparison with Similar Compounds

O-(3-Chlorobenzoyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:

These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts .

Properties

CAS No.

35657-39-7

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

amino 3-chlorobenzoate;hydrochloride

InChI

InChI=1S/C7H6ClNO2.ClH/c8-6-3-1-2-5(4-6)7(10)11-9;/h1-4H,9H2;1H

InChI Key

KJZQNBQJDJHWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)ON.Cl

Origin of Product

United States

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